2-(Methylthio)ethylamine chemical properties and structure
2-(Methylthio)ethylamine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-(Methylthio)ethylamine, a key organosulfur compound. It is intended to serve as a technical resource for professionals in research and development.
Chemical Structure and Identifiers
2-(Methylthio)ethylamine, also known as S-Methylcysteamine, is a thioether amine with the chemical formula C₃H₉NS.[1][2] Its structure consists of an ethylamine moiety with a methylthio group attached to the second carbon. This bifunctional nature, possessing both a nucleophilic amine and a thioether group, makes it a versatile ligand and a valuable building block in organic synthesis.[1]
| Identifier | Value |
| CAS Number | 18542-42-2[3] |
| Molecular Formula | C₃H₉NS[2] |
| Molecular Weight | 91.18 g/mol [3][4] |
| IUPAC Name | 2-(Methylsulfanyl)ethan-1-amine[1] |
| Synonyms | 2-Aminoethyl methyl sulfide, S-Methylcysteamine, 2-(Methylthio)ethanamine[2][5] |
| InChI | 1S/C3H9NS/c1-5-3-2-4/h2-4H2,1H3[3] |
| InChI Key | CYWGSFFHHMQKET-UHFFFAOYSA-N[3] |
| SMILES | CSCCN[1][3] |
Physicochemical Properties
2-(Methylthio)ethylamine is typically a colorless to light brown liquid with a characteristic stench.[6][7] It is soluble in water and classified as a flammable liquid.[4][7] Key physical and chemical properties are summarized below for easy reference.
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [1][6] |
| Boiling Point | 146-149 °C (at 760 mmHg) | [3][4][6] |
| Density | 0.98 g/mL (at 20 °C) | [3][6] |
| Refractive Index | n20/D 1.495 | [3] |
| Flash Point | 36 °C (96.8 °F) - closed cup | [3] |
| Water Solubility | Soluble | [4] |
Spectroscopic Data
Full spectroscopic data for 2-(Methylthio)ethylamine, including ¹³C NMR, ATR-IR, Raman, and Mass Spectrometry (GC-MS), are available in spectral databases.[8][9] This information is critical for structural elucidation and purity assessment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. For 2-(Methylthio)ethylamine, one would expect signals corresponding to the S-methyl group, the two methylene (CH₂) groups, and the amine (NH₂) protons, with chemical shifts influenced by the adjacent sulfur and nitrogen atoms.[9]
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Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl groups, and C-N stretching.
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Mass Spectrometry (MS) : Mass spectrometry provides the exact mass of the molecule and its fragmentation patterns, which can be used to confirm the molecular weight and structural components. The exact mass of 2-(Methylthio)ethylamine is 91.04557 g/mol .[8]
Synthesis and Reactivity
4.1. Synthesis Protocols
Several synthetic routes to 2-(Methylthio)ethylamine have been reported. A common industrial method involves the nucleophilic substitution (SN2) reaction of sodium methanethiolate with 2-chloroethylamine hydrochloride under basic conditions.
A more recent, milder laboratory-scale synthesis has been described, which avoids the high temperatures and difficult-to-control conditions of earlier methods.[4][6]
Experimental Protocol: Synthesis from Aminoethylthiol [6]
This protocol outlines a method using aminoethylthiol, methyl iodide, and sodium hydride.
-
Initial Preparation : Weigh aminoethylthiol and ethylene glycol diethyl ether into a flask. Stir the mixture at room temperature for 15 minutes.
-
Base Addition : Slowly add triethylamine to the flask and continue stirring at room temperature for 1 hour.
-
Drying and Filtration : Add potassium carbonate as a drying agent and stir for an additional 20 minutes. Filter the mixture at room temperature.
-
Methylation Preparation : In a separate three-neck flask, add a measured amount of sodium hydride. Slowly add methyl iodide at room temperature and allow them to react for 15 minutes.
-
Main Reaction : Slowly add the filtrate from step 3 to the sodium hydride/methyl iodide mixture. Heat the system to the desired reaction temperature and maintain it for a set period, monitoring the reaction's progress via thin-layer chromatography (TLC).
-
Workup and Purification : Once the reaction is complete, cool the mixture to room temperature and remove the solvent by distillation. The crude product is then subjected to a series of pH adjustments, extractions (e.g., with chloroform), and solvent removal steps to yield the pure 2-(Methylthio)ethylamine.[6]
4.2. Chemical Reactivity
The amine group of 2-(Methylthio)ethylamine is a key site of reactivity. It can participate in Schiff base condensations and can be functionalized through reactions with various electrophiles, making it a versatile precursor for more complex molecules.[1]
Applications in Drug Development
2-(Methylthio)ethylamine is a crucial intermediate in the synthesis of novel therapeutic agents. Its structure is incorporated into molecules designed to target specific biological pathways.
-
HSP90 Inhibitors : It is used to prepare novel inhibitors of Heat Shock Protein 90 (HSP90). These inhibitors are being investigated as potent, selective, and orally active anti-tumor drugs.[4]
-
Reverse Transcriptase Inhibitors : The compound has also been used to synthesize potent, broad-spectrum non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a class of antiviral drugs used to treat retroviral infections.[4]
Safety and Handling
2-(Methylthio)ethylamine is a hazardous chemical that requires careful handling to ensure safety. It is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[1][7][10]
| Hazard Information (GHS) | Details |
| Pictograms | 🔥 (Flammable), corrosive (Corrosive) |
| Signal Word | Danger [1][10] |
| Hazard Statements | H226: Flammable liquid and vapor.[1][10] H314: Causes severe skin burns and eye damage.[1][10] |
| Precautionary Statements | P210, P280, P303+P361+P353, P305+P351+P338, P310, P405[10] |
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Handling : Use only in a well-ventilated area or under a chemical fume hood.[7] Keep away from heat, sparks, open flames, and other ignition sources.[7][10] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[7][10] Avoid breathing vapor or mist and prevent contact with skin and eyes.[10]
-
Storage : Store in a cool, dry, well-ventilated place in a tightly closed container.[7][10] It is air-sensitive and should be stored under an inert atmosphere.[7] Keep in a designated flammables area.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, chemical safety goggles or faceshield, and protective clothing to prevent skin and eye contact.[10] If ventilation is inadequate, use a suitable respirator.
References
- 1. 2-Methylthioethylamine - Wikipedia [en.wikipedia.org]
- 2. 2-(Methylthio)ethylamine | CymitQuimica [cymitquimica.com]
- 3. 2-(Methylthio)ethylamine 97 18542-42-2 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. 2-(Methylthio)ethylamine, Thermo Scientific 10 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fr]
- 6. Page loading... [wap.guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. chemicalbook.com [chemicalbook.com]
